![molecular formula C20H15ClN4 B565171 Vatalanib-d4 Dihydrochloride CAS No. 1246820-27-8](/img/structure/B565171.png)
Vatalanib-d4 Dihydrochloride
Overview
Description
Vatalanib-d4 Dihydrochloride, also known as PTK787/ZK222584, is a potent and selective inhibitor of the vascular endothelial growth factor receptor tyrosine kinases 1 and 2 (VEGFR-1 and VEGFR-2). Vatalanib-d4 Dihydrochloride has been demonstrated to be effective in the treatment of various types of cancer, including renal cell carcinoma, colorectal cancer, non-small cell lung cancer, and glioblastoma. Vatalanib-d4 Dihydrochloride has also been studied as a potential therapeutic agent for the treatment of other diseases, such as diabetes, macular degeneration, and psoriasis.
Scientific Research Applications
Angiogenesis Inhibition
Vatalanib-d4 Dihydrochloride has been identified as a promising inhibitor of angiogenesis. It targets the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial in angiogenesis, the process through which new blood vessels form from pre-existing ones. This characteristic makes it a potential candidate in the treatment of diseases where angiogenesis plays a key role, such as cancer. The clinical development of Vatalanib has shown early promising results, indicating its potential in therapeutic interventions targeting angiogenesis-related pathologies (Zakarija & Soff, 2005).
Neuro-Oncology
In the field of neuro-oncology, studies have explored the efficacy of Vatalanib-d4 Dihydrochloride. Specifically, research presented at the Society for Neuro-Oncology annual meeting highlighted Phase II trials of Vatalanib for recurrent or progressive meningiomas. These trials indicated a hint of activity, suggesting that Vatalanib-d4 Dihydrochloride might have potential applications in treating certain types of brain tumors (Ahluwalia, 2011).
Stomatitis and VEGFR-Tyrosine Kinase Inhibitors
Research has also focused on the role of Vatalanib as a multi-targeted tyrosine kinase inhibitor (TKI). This class of drugs, including Vatalanib, shows specific adverse events such as stomatitis. The review of reports involving patients treated with Vatalanib demonstrated a prevalence of low-grade stomatitis (grades 1 and 2), differing from patients treated with conventional chemotherapy, where mucositis is predominantly of higher grades. This finding suggests that Vatalanib-d4 Dihydrochloride, as part of the VEGFR-TKIs class, could have a comparatively milder side-effect profile in terms of stomatitis (Arena et al., 2018).
properties
IUPAC Name |
N-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOYDOIWSSHVCK-KDWZCNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678666 | |
Record name | N-[4-Chloro(~2~H_4_)phenyl]-4-[(pyridin-4-yl)methyl]phthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vatalanib-d4 Dihydrochloride | |
CAS RN |
1246820-27-8 | |
Record name | N-[4-Chloro(~2~H_4_)phenyl]-4-[(pyridin-4-yl)methyl]phthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.